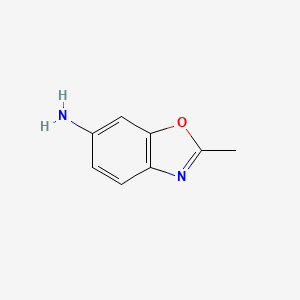

2-Methyl-1,3-benzoxazol-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHTUFOCRUBQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343558 | |

| Record name | 2-Methyl-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5676-60-8 | |

| Record name | 2-Methyl-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 2-Methyl-1,3-benzoxazol-6-amine

The benzoxazole ring system, a bicyclic scaffold composed of a fused benzene and oxazole ring, represents a "privileged structure" in medicinal chemistry. Its rigid, planar nature and capacity for diverse electronic interactions allow it to serve as a versatile pharmacophore, binding to a wide array of biological targets.[1][2] Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5]

This guide focuses on a specific, functionally rich derivative: This compound . The presence of a methyl group at the 2-position and a primary amine at the 6-position makes this molecule a particularly valuable building block for researchers and drug development professionals. The amine group serves as a critical synthetic handle, enabling the facile generation of compound libraries for structure-activity relationship (SAR) studies, while the core scaffold provides the foundational interactions with biological targets. This document provides a comprehensive overview of its chemical properties, synthesis, applications, and handling protocols from the perspective of a senior application scientist.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of reproducible scientific research. This compound is uniquely identified by its Chemical Abstracts Service (CAS) number. Its core properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 5676-60-8 | [6] |

| Molecular Formula | C₈H₈N₂O | [6] |

| Molecular Weight | 148.16 g/mol | [6] |

| Appearance | Solid (form may vary) | N/A |

| InChI Key | GFYDDTFAVDJJAI-UHFFFAOYSA-N | [7] |

| SMILES String | Cc1nc2ccc(N)cc2o1 | Derived |

Core Synthesis Strategy: Cyclization of o-Aminophenols

The synthesis of the benzoxazole core is most commonly achieved through the condensation and subsequent cyclization of an o-aminophenol with a carbonyl-containing functional group.[8] This foundational reaction can be driven by various reagents, including carboxylic acids, aldehydes, or their derivatives.[3][9]

For this compound, a logical synthetic precursor would be 4-amino-2-nitrophenol or a related diamine derivative, which provides the necessary amine functionality at the correct position on the benzene ring. The methyl group at the 2-position is typically introduced via condensation with an acetic acid equivalent (e.g., acetic anhydride, acetyl chloride).

The general mechanism involves two key steps:

-

Amide Formation: The more nucleophilic amino group of the o-aminophenol attacks the electrophilic carbonyl carbon of the acetylating agent, forming an intermediate amide.

-

Intramolecular Cyclodehydration: Under acidic or thermal conditions, the hydroxyl group attacks the amide carbonyl, leading to a cyclization event. Subsequent dehydration yields the stable, aromatic benzoxazole ring system.

Caption: General synthetic pathway for this compound.

Application in Drug Discovery: A Versatile Scaffold

The true value of this compound lies in its utility as a starting material for creating extensive chemical libraries. The primary amine at the 6-position is a nucleophilic site that can be readily modified through a variety of well-established chemical reactions, including:

-

Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

-

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

This synthetic versatility allows for the systematic exploration of the chemical space around the benzoxazole core. By generating a library of derivatives, researchers can probe the specific structural requirements for binding to a target protein, optimizing for potency, selectivity, and pharmacokinetic properties. The benzoxazole scaffold itself often participates in π-stacking or hydrogen bonding interactions within a protein's active site, while the substituents introduced via the amine handle explore different pockets and surfaces to enhance affinity and specificity.

Caption: Drug discovery workflow using the target compound as a core scaffold.

Experimental Protocol: General Synthesis of a 6-Amido-Benzoxazole Derivative

This protocol describes a representative procedure for modifying the 6-amino group, a critical step in library development.

Objective: To synthesize N-(2-methyl-1,3-benzoxazol-6-yl)benzamide from this compound.

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DCM.

-

Base Addition: Add the base (e.g., Triethylamine, 1.5 eq) to the solution and stir. The base acts as an acid scavenger for the HCl generated during the reaction.

-

Acylation: Cool the mixture to 0 °C using an ice bath. Add benzoyl chloride (1.1 eq) dropwise via syringe. The dropwise addition helps to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize excess benzoyl chloride and the HCl salt of the base.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-(2-methyl-1,3-benzoxazol-6-yl)benzamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety, Handling, and Storage

As with any research chemical, proper handling is paramount. While specific toxicological data for this compound is limited, data from related benzoxazole structures and general chemical safety principles should be strictly followed.[10][11]

| Hazard Category | Precautionary Measures and Remarks |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[10] Handle in a well-ventilated area or chemical fume hood. |

| Irritation | Causes skin and serious eye irritation.[10] May cause respiratory irritation.[10] |

| Sensitization | Some benzoxazole derivatives may cause an allergic skin reaction. |

| Mutagenicity | Certain complex benzoxazole derivatives have been flagged for potential genetic defects. Handle with care as a precaution. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[10][11]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[10]

-

Respiratory Protection: Use only in a well-ventilated area. If dusts or aerosols are generated, a respirator may be required.

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[10] Keep away from strong oxidizing agents, acids, and bases.[10]

Conclusion

This compound is more than a mere catalog chemical; it is a potent and versatile tool for the modern medicinal chemist. Its defined structure, identified by CAS No. 5676-60-8 , combined with the synthetically accessible amino group, provides an ideal starting point for the rational design and synthesis of novel therapeutic agents. Understanding its synthesis, reactive potential, and safe handling procedures enables researchers to fully leverage the power of this privileged scaffold in the ongoing quest for new and effective medicines.

References

-

ChemSynthesis. Benzoxazoles database - synthesis, physical properties. Retrieved from [Link]

-

Nguyen, T. H. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. NIH National Library of Medicine. Retrieved from [Link]

-

MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Retrieved from [Link]

-

NIH National Library of Medicine. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH National Library of Medicine. Retrieved from [Link]

-

Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. ScienceDirect. Retrieved from [Link]

-

The Good Scents Company. methyl benzoxole, 95-21-6. Retrieved from [Link]

-

NIH National Library of Medicine. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. NIH National Library of Medicine. Retrieved from [Link]

-

Wikipedia. 25-NB. Retrieved from [Link]

-

AMERICAN ELEMENTS®. Benzoxazoles. Retrieved from [Link]

-

PubMed Central. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central. Retrieved from [Link]

-

PubMed Central. (2023). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). PubMed Central. Retrieved from [Link]

-

ResearchGate. (2025). Benzoxazole: The molecule of diverse pharmacological importance. Retrieved from [Link]

-

RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Retrieved from [Link]

-

NIH National Library of Medicine. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. NIH National Library of Medicine. Retrieved from [Link]

Sources

- 1. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 2-Methyl-1,3-benzoxazole-6-carboxylic acid | CymitQuimica [cymitquimica.com]

- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 9. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

Introduction: The Significance of the Benzoxazole Scaffold

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characterization of 2-Methyl-1,3-benzoxazol-6-amine

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive analysis of this compound, focusing on its molecular weight. It is structured to deliver foundational data, theoretical underpinnings, and practical experimental methodologies for verification, tailored for a scientific audience engaged in chemical research and pharmaceutical development.

The benzoxazole ring system is a prominent "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions make it a cornerstone for the development of novel therapeutic agents. Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] this compound (CAS: 5676-60-8) is a key intermediate and building block within this chemical class. An accurate understanding of its fundamental properties, beginning with its molecular weight, is critical for its application in the synthesis of more complex, biologically active molecules. This guide elucidates the theoretical and experimental determination of this crucial parameter.

Core Physicochemical Properties and Identifiers

A precise characterization begins with foundational data that uniquely identifies the compound. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 5676-60-8 | [6] |

| Molecular Formula | C₈H₈N₂O | [6][7] |

| Molecular Weight | 148.16 g/mol | [6][7] |

| Chemical Structure |  | N/A |

Theoretical Molecular Weight Calculation

The molecular weight of a compound is derived directly from its molecular formula, which represents the exact number of atoms of each element in a single molecule. The calculation is based on the atomic weights of the constituent elements, providing a theoretical value that serves as a benchmark for experimental verification.

Causality of Calculation: The total molecular weight is the sum of the masses of all atoms in the molecule. Using the atomic weights from the periodic table (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u, O ≈ 15.999 u):

-

Carbon (C): 8 atoms × 12.011 u/atom = 96.088 u

-

Hydrogen (H): 8 atoms × 1.008 u/atom = 8.064 u

-

Nitrogen (N): 2 atoms × 14.007 u/atom = 28.014 u

-

Oxygen (O): 1 atom × 15.999 u/atom = 15.999 u

Total Molecular Weight = 96.088 + 8.064 + 28.014 + 15.999 = 148.165 g/mol

This calculated value aligns perfectly with the reported molecular weight of 148.16 g/mol .[6][7]

Experimental Verification of Molecular Identity and Weight

While theoretical calculations are precise, experimental verification is imperative in a research setting to confirm the identity, purity, and structure of a synthesized or procured compound. Mass spectrometry is the primary technique for determining molecular weight, while NMR spectroscopy provides orthogonal confirmation of the molecular structure.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For molecular weight determination, a "soft" ionization technique like Electrospray Ionization (ESI) is typically employed. This method imparts a charge onto the molecule (e.g., by adding a proton, [M+H]⁺) with minimal fragmentation, allowing for the direct observation of the molecular ion. This provides an extremely accurate measurement of the monoisotopic mass, confirming the elemental composition.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be fully dissolved and free of particulates.

-

Instrument Setup:

-

Use an ESI-MS instrument operating in positive ion mode. The amine group on the compound is readily protonated.

-

Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

-

Set the capillary voltage to an appropriate level (e.g., 3-4 kV) to achieve stable spray.

-

Optimize drying gas flow and temperature to facilitate desolvation.

-

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis:

-

The expected monoisotopic mass of C₈H₈N₂O is 148.0637 Da.

-

The primary ion observed should be the protonated molecule, [M+H]⁺.

-

Expected Result: A prominent peak at m/z ≈ 149.0710 . The presence of this ion confirms both the molecular formula and the molecular weight.

-

Workflow Diagram: Mass Spectrometry Verification

Caption: Workflow for molecular weight confirmation using ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C) within a molecule. While it does not directly measure molecular weight, it is the gold standard for structural elucidation. By confirming that the observed chemical shifts, integration values, and coupling patterns match the proposed structure of this compound, one validates the molecular formula (C₈H₈N₂O), thereby indirectly confirming the calculated molecular weight. This serves as a self-validating system when paired with MS data.

Synthetic Considerations for Purity

The accuracy of any analytical measurement is contingent on the purity of the sample. Benzoxazole derivatives are commonly synthesized via the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1][8][9][10] For this compound, a plausible synthetic route involves the reaction of 4-amino-2-nitrophenol with a methyl source, followed by reduction of the nitro group, or a related pathway starting from 2,4-diaminophenol.

Diagram: Representative Synthetic Pathway

Caption: Plausible synthetic route to this compound.

Post-synthesis, purification via methods such as column chromatography or recrystallization is essential to remove unreacted starting materials, byproducts, and solvents, ensuring that the material analyzed is indeed the target compound.

Conclusion

The molecular weight of this compound is definitively established as 148.16 g/mol , based on its molecular formula of C₈H₈N₂O.[6][7] This fundamental property is the starting point for all quantitative studies involving this compound. For researchers in drug discovery and development, it is crucial to move beyond this theoretical value and employ rigorous experimental techniques. A combination of mass spectrometry, to directly measure the mass-to-charge ratio of the molecular ion, and NMR spectroscopy, to confirm the structural integrity, provides a robust, self-validating workflow. This ensures the identity and purity of the compound, underpinning the reliability of subsequent biological and chemical investigations that leverage this important benzoxazole scaffold.

References

-

2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem . National Center for Biotechnology Information. [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides . MDPI. [Link]

-

methyl benzoxole, 95-21-6 - The Good Scents Company . The Good Scents Company. [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents . National Institutes of Health. [Link]

-

2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site . ScienceDirect. [Link]

-

2-Amino-1,3-benzoxazole-6-carboxylic acid | C8H6N2O3 | CID 54593645 - PubChem . National Center for Biotechnology Information. [Link]

-

Benzoxazoles database - synthesis, physical properties - ChemSynthesis . ChemSynthesis. [Link]

-

Benzoxazole synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Synthesis of some benzoxazole derivatives - JOCPR . Journal of Chemical and Pharmaceutical Research. [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review . Royal Society of Chemistry. [Link]

-

2-Aminobenzoxazole | C7H6N2O | CID 20707 - PubChem . National Center for Biotechnology Information. [Link]

-

Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC - NIH . National Institutes of Health. [Link]

-

Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities . ResearchGate. [Link]

-

Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC - NIH . National Institutes of Health. [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH . National Institutes of Health. [Link]

Sources

- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. chemscene.com [chemscene.com]

- 8. Benzoxazole synthesis [organic-chemistry.org]

- 9. jocpr.com [jocpr.com]

- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

2-Methyl-1,3-benzoxazol-6-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Methyl-1,3-benzoxazol-6-amine

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its benzoxazole core is a privileged scaffold found in numerous biologically active molecules, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.[2][3] The presence of a reactive amine group at the 6-position provides a crucial handle for further chemical modification, making it a valuable building block for the synthesis of more complex molecules and potential drug candidates.

This guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway for this compound. As a senior application scientist, this document is structured to not only provide step-by-step protocols but also to elucidate the underlying chemical principles and rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Overall Synthetic Strategy

The most direct and industrially scalable synthesis of this compound is a two-step process commencing from a readily available substituted aminophenol. The strategy involves:

-

Formation of the Benzoxazole Core: Construction of the 2-methylbenzoxazole ring system via cyclization of an ortho-substituted aminophenol.

-

Functional Group Transformation: Introduction of the 6-amino group via the reduction of a nitro group precursor.

This approach is advantageous due to the high yields, operational simplicity, and the use of well-established chemical transformations.

Caption: Mechanism for 2-methyl-6-nitrobenzoxazole synthesis.

Experimental Protocol

This protocol details the synthesis of 2-Methyl-6-nitrobenzoxazole from 2-amino-5-nitrophenol.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Amino-5-nitrophenol | 154.12 | 15.4 g | 100 |

| Acetic Anhydride | 102.09 | 25.5 mL (27.6 g) | 270 |

| Polyphosphoric Acid (PPA) | - | ~50 g | - |

| Ice-water | - | 500 mL | - |

| Sodium Bicarbonate (sat. soln.) | - | As required | - |

| Ethanol | - | For recrystallization | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-amino-5-nitrophenol (15.4 g, 100 mmol).

-

Carefully add acetic anhydride (25.5 mL, 270 mmol) to the flask. Stir the mixture to ensure homogeneity.

-

Slowly and with caution, add polyphosphoric acid (~50 g) to the reaction mixture. An exothermic reaction will occur, and the temperature should be monitored.

-

Heat the reaction mixture to 130-140 °C and maintain this temperature for 2 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After 2 hours, allow the mixture to cool to approximately 80-90 °C.

-

Carefully pour the warm reaction mixture into 500 mL of ice-water with vigorous stirring. A solid precipitate will form.

-

Neutralize the slurry by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7.

-

Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.

-

Purify the crude 2-Methyl-6-nitrobenzoxazole by recrystallization from ethanol to yield a crystalline solid. [4][5][6]

Data Summary

| Parameter | Value |

| Reaction Time | 2 hours |

| Temperature | 130-140 °C |

| Solvent | None (PPA as medium) |

| Appearance | Pale brown crystals |

| Expected Yield | 80-90% |

| Melting Point | 153-159 °C [5] |

Part 2: Reduction of 2-Methyl-6-nitrobenzoxazole to this compound

The final step is the selective reduction of the aromatic nitro group to the corresponding primary amine. This is a fundamental transformation in organic synthesis, and several reliable methods are available. [7][8][9]

Principle and Mechanism

The reduction of a nitro group can be achieved using various reagents. Common methods include:

-

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C), Platinum (Pt), or Raney Nickel. [8]This method is often clean and high-yielding but requires specialized equipment for handling hydrogen gas.

-

Metal-Acid Systems: Using a metal such as Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). [8]A widely used and cost-effective method is the use of tin(II) chloride (SnCl₂) in concentrated HCl. The tin(II) ion acts as the reducing agent, being oxidized to tin(IV) in the process. This method is highly effective for aromatic nitro compounds and is tolerant of many other functional groups.

This guide will focus on the tin(II) chloride reduction method due to its efficiency and accessibility in a standard laboratory setting.

Caption: Reduction of the nitro group to an amine.

Experimental Protocol

This protocol describes the reduction of 2-Methyl-6-nitrobenzoxazole using tin(II) chloride.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Methyl-6-nitrobenzoxazole | 178.15 | 10.0 g | 56.1 |

| Tin(II) chloride dihydrate | 225.63 | 37.9 g | 168.3 |

| Concentrated HCl (37%) | 36.46 | 50 mL | ~600 |

| Sodium Hydroxide (10 M) | 40.00 | As required | - |

| Ethyl Acetate | - | For extraction | - |

| Anhydrous Sodium Sulfate | - | For drying | - |

Procedure:

-

In a 500 mL round-bottom flask, suspend 2-Methyl-6-nitrobenzoxazole (10.0 g, 56.1 mmol) in concentrated hydrochloric acid (50 mL).

-

To this stirred suspension, add a solution of tin(II) chloride dihydrate (37.9 g, 168.3 mmol) in concentrated hydrochloric acid (50 mL) portion-wise. The addition may be exothermic, and the flask can be cooled in an ice bath if necessary.

-

After the addition is complete, heat the reaction mixture to 60-70 °C for 1 hour. The solution should become clear, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly basify the mixture by adding 10 M sodium hydroxide solution with vigorous stirring until the pH is greater than 10. A precipitate of tin hydroxides will form.

-

Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash them with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary

| Parameter | Value |

| Reaction Time | 1 hour |

| Temperature | 60-70 °C |

| Solvent | Concentrated HCl |

| Appearance | Off-white to tan solid |

| Expected Yield | 85-95% |

| Molecular Formula | C₈H₈N₂O [1] |

| Molecular Weight | 148.16 g/mol [1] |

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the molecule. Expect signals corresponding to the methyl group, the aromatic protons, and the amine protons.

-

¹³C NMR: To confirm the carbon framework.

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z = 148.16).

-

Melting Point: To assess purity.

Conclusion

The described two-step synthesis provides an efficient and reliable pathway to produce this compound. The methodology relies on well-understood and scalable chemical reactions, starting from commercially available precursors. This guide offers the necessary detail for researchers and drug development professionals to replicate this synthesis, providing a foundation for the further development of novel benzoxazole-based compounds.

References

-

Nguyen, V.-T. et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports. Available at: [Link]

-

Nguyen, T.-B. et al. (2017). Fe/S-Catalyzed synthesis of 2-benzoylbenzoxazoles and 2-quinolylbenzoxazoles via redox condensation of o-nitrophenols with acetophenones and methylquinolines. Organic & Biomolecular Chemistry. Available at: [Link]

-

De Vreese, R. (2018). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. Available at: [Link]

-

Various Authors (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? ResearchGate. Available at: [Link]

-

Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 2-Methyl-6-nitrobenzoxazole. PubChem. Available at: [Link]

-

Yadav, P. et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]

-

Bennehalli, B. et al. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

Sharma, V. et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methyl-6-nitrobenzoxazole | C8H6N2O3 | CID 79766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. B22415.14 [thermofisher.com]

- 6. 2-Methyl-6-nitrobenzoxazole, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

2-Methyl-1,3-benzoxazol-6-amine IUPAC name

An In-Depth Technical Guide to 2-Methyl-1,3-benzoxazol-6-amine: A Core Scaffold for Drug Discovery

Executive Summary

The benzoxazole motif is a privileged heterocyclic scaffold renowned for its broad spectrum of pharmacological activities and its presence in numerous clinically relevant molecules.[1][2] This technical guide provides a comprehensive overview of a key derivative, this compound (CAS 5676-60-8), tailored for researchers, medicinal chemists, and drug development professionals. We delve into its fundamental properties, present a detailed, field-proven synthetic protocol, and explore its strategic application as a versatile building block for creating novel therapeutic agents. The narrative emphasizes the causality behind experimental design and the strategic importance of its functional groups in developing extensive compound libraries for structure-activity relationship (SAR) studies.

The Benzoxazole Core: A Foundation of Medicinal Chemistry

The benzoxazole system consists of a benzene ring fused to a 1,3-oxazole ring, creating a bicyclic aromatic structure that is both chemically stable and electronically versatile.[1] This framework is a cornerstone in medicinal chemistry, with derivatives demonstrating potent antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The specific subject of this guide, this compound, is of particular interest due to its dual-functional nature:

-

The C2-Methyl Group: This small alkyl group can influence the molecule's steric profile and metabolic stability, often serving as a critical component for binding within protein active sites.

-

The C6-Amine Group: This primary aromatic amine is a powerful synthetic handle. It provides a key point for chemical modification, allowing for the systematic elaboration of the core structure to modulate potency, selectivity, and pharmacokinetic properties.

Physicochemical and Structural Properties

Accurate identification and characterization are paramount for any chemical entity intended for research or drug development. The key properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 5676-60-8 | [6] |

| Molecular Formula | C₈H₈N₂O | [6] |

| Molecular Weight | 148.16 g/mol | [6] |

| Appearance | Solid | [7] |

| SMILES | Cc1nc2cc(N)ccc2o1 | [7] |

| InChI Key | FECYTFWPNCBIHC-UHFFFAOYSA-N | [7] |

Synthesis and Characterization

The synthesis of 2-substituted benzoxazoles is most reliably achieved through the condensation of an appropriately substituted o-aminophenol with a carboxylic acid or its equivalent.[1][8] The following section details a robust and logical synthetic pathway and a step-by-step protocol for laboratory execution.

Synthetic Strategy: A Two-Step Approach

The chosen strategy involves a Phillips condensation reaction followed by a nitro group reduction. This approach is widely adopted for its reliability and use of readily available starting materials.

-

Cyclization: Condensation of 4-amino-2-nitrophenol with acetic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) directly forms the 2-methylbenzoxazole ring system. The high temperature drives the cyclodehydration reaction to completion.

-

Reduction: The nitro group of the resulting 6-nitro intermediate is selectively reduced to the target primary amine using a standard catalytic hydrogenation method (H₂ gas with a palladium-on-carbon catalyst), which is known for its high efficiency and clean reaction profile.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9]

Step 1: Synthesis of 6-Nitro-2-methyl-1,3-benzoxazole

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add polyphosphoric acid (PPA) (approx. 10x the weight of the aminophenol).

-

Begin stirring and heat the PPA to approximately 80°C to reduce its viscosity.

-

Add 4-amino-2-nitrophenol (1.0 eq) and glacial acetic acid (1.2 eq) to the flask.

-

Slowly raise the temperature of the reaction mixture to 140°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).

-

After completion, allow the mixture to cool to approximately 90°C and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. A solid precipitate should form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This crude intermediate can often be used directly in the next step.

Step 2: Synthesis of this compound

-

In a hydrogenation vessel, dissolve the crude 6-nitro-2-methyl-1,3-benzoxazole (1.0 eq) from the previous step in ethanol.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material).

-

Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas (H₂) to a pressure of 50-60 psi.

-

Stir the reaction mixture vigorously at room temperature for 8-12 hours or until hydrogen uptake ceases. Monitor by TLC for the disappearance of the starting material.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Spectroscopic Characterization

Structural confirmation is essential. The following table outlines the expected spectroscopic data for the final product, which serves as a benchmark for quality control.

| Technique | Expected Characteristics |

| ¹H NMR | δ (ppm) approx. 7.2-7.4 (d, 1H, Ar-H), 6.7-6.9 (d, 1H, Ar-H), 6.5-6.6 (s, 1H, Ar-H), 3.5-4.0 (br s, 2H, -NH₂), 2.5-2.6 (s, 3H, -CH₃). |

| ¹³C NMR | δ (ppm) approx. 165 (C=N), 152 (Ar-C-O), 145 (Ar-C-NH₂), 142 (Ar-C), 120 (Ar-C), 112 (Ar-CH), 110 (Ar-C), 95 (Ar-CH), 15 (-CH₃). |

| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1640 (C=N stretch), ~1580 (C=C stretch), ~1250 (C-O stretch). |

| MS (ESI+) | [M+H]⁺ = 149.07 |

Strategic Applications in Drug Discovery

This compound is rarely an endpoint; it is a strategic starting point. Its value lies in its capacity to serve as a core scaffold for generating large, diverse libraries of novel compounds for high-throughput screening.

The C6-Amine: A Gateway to Diversity

The primary amine at the 6-position is the key to unlocking the scaffold's potential. It is a nucleophilic center that can readily participate in a wide array of well-established chemical reactions, including:

-

Amide Coupling: Reaction with various carboxylic acids or acyl chlorides to explore the impact of different R-groups on biological activity.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

-

Reductive Amination: Reaction with aldehydes or ketones to introduce substituted alkyl groups.

-

Buchwald-Hartwig or Suzuki Coupling: After conversion of the amine to a halide or triflate, these powerful cross-coupling reactions can be used to introduce complex aryl or heteroaryl moieties.

This derivatization potential allows medicinal chemists to systematically probe the chemical space around the benzoxazole core to optimize interactions with a biological target.

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 2-methyl-1,3-benzoxazol-5-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2-Methyl-1,3-benzoxazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 2-Methyl-1,3-benzoxazol-6-amine (CAS No: 5676-60-8), a heterocyclic amine of significant interest in medicinal chemistry and materials science. In the absence of extensive experimental data in publicly accessible literature, this guide synthesizes available information, presents robust predicted values for key physicochemical parameters, and details the rigorous experimental and computational methodologies for their determination. This document is intended to serve as a foundational resource for researchers, enabling a deeper understanding of the compound's behavior and facilitating its application in drug discovery and development.

Introduction: The Significance of this compound

This compound belongs to the benzoxazole class of heterocyclic compounds, which are recognized for their broad spectrum of biological activities and applications as versatile scaffolds in medicinal chemistry. The benzoxazole moiety is a privileged structure found in numerous pharmacologically active agents. The incorporation of a methyl group at the 2-position and an amine group at the 6-position of the benzoxazole core imparts specific electronic and steric properties that can significantly influence the molecule's interaction with biological targets.

A thorough understanding of the physical properties of this compound is paramount for its effective utilization in research and development. These properties, including melting point, boiling point, solubility, and acidity (pKa), govern its behavior in various experimental and physiological environments, impacting everything from reaction kinetics and formulation development to pharmacokinetic profiles.

This guide provides a detailed examination of these properties, offering both predicted values and the scientific rationale behind the methodologies for their empirical determination.

Core Physicochemical Properties

A summary of the fundamental physical properties of this compound is presented below. While experimental data is limited, the following table includes basic molecular information and high-confidence predicted values derived from established computational models.

| Property | Value | Source/Method |

| CAS Number | 5676-60-8 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₈H₈N₂O | Santa Cruz Biotechnology[1] |

| Molecular Weight | 148.16 g/mol | Santa Cruz Biotechnology[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Predicted Melting Point | 130-160 °C | Prediction based on structural similarity to related aminobenzoxazoles. |

| Predicted Boiling Point | 350-400 °C at 760 mmHg | Prediction based on Quantitative Structure-Property Relationship (QSPR) models.[2] |

| Predicted Aqueous Solubility | Low to moderate | Prediction based on computational models considering the aromatic and amine functionalities.[3] |

| Predicted pKa (basic) | 4.0 - 5.5 | Prediction based on computational algorithms for aromatic amines.[4][5] |

Methodologies for Experimental Determination

The following sections detail the standardized, self-validating experimental protocols for the precise determination of the key physical properties of this compound. The causality behind the experimental choices is explained to provide a deeper understanding of the principles at play.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: Differential Scanning Calorimetry (DSC) is a highly precise and reproducible thermoanalytical technique for determining the melting point (Tm) and enthalpy of fusion of a crystalline solid.[6][7] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is superior to traditional capillary melting point apparatus as it provides quantitative thermodynamic data and is less subjective.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Reference Pan: Prepare an empty, sealed aluminum pan as the reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate to create a stable thermal environment.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 200 °C).[8]

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Self-Validation: The system is validated by running a certified reference standard (e.g., indium) with a known melting point and enthalpy of fusion prior to sample analysis.[9]

Diagram of DSC Workflow

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point Determination by Ebulliometry

Rationale: For non-volatile solids like this compound, direct boiling point measurement at atmospheric pressure can be challenging due to potential decomposition at high temperatures. Ebulliometry, which measures the boiling point of a solution, can be adapted to determine the boiling point of a solute under reduced pressure. A more practical approach for high-boiling point solids is often prediction via computational methods or experimental determination under vacuum followed by extrapolation to atmospheric pressure. For the purpose of this guide, a standard ebulliometry procedure is outlined, which would be suitable for a solution of the compound.

Experimental Protocol:

-

Apparatus Setup: Assemble the ebulliometer, which consists of a boiling flask, a condenser, and a high-precision thermometer or thermocouple.[10][11]

-

Solvent Calibration: Determine the precise boiling point of a pure, high-boiling, inert solvent (e.g., ethylene glycol) in the ebulliometer.

-

Sample Preparation: Prepare a solution of known concentration by dissolving a precisely weighed amount of this compound in the chosen solvent.

-

Measurement:

-

Introduce the solution into the ebulliometer.

-

Heat the solution to a steady boil, ensuring smooth boiling by using boiling chips or a magnetic stirrer.

-

Record the stable boiling temperature of the solution.

-

-

Calculation: The elevation in the boiling point is used to calculate the molar mass of the solute or can be used in conjunction with data at other concentrations to extrapolate to the properties of the pure solute.

Self-Validation: The accuracy of the thermometer and the apparatus is confirmed by measuring the boiling point of a certified reference compound with a known boiling point.

Diagram of Ebulliometry Setup

Caption: Simplified schematic of an ebulliometry apparatus.

Aqueous Solubility Determination by the Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[12][13][14] It involves creating a saturated solution by agitating an excess of the solid compound in a solvent for a prolonged period, followed by quantification of the dissolved solute. This method provides a true measure of solubility, which is critical for predicting oral absorption and designing formulations.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[15]

-

Phase Separation: After equilibration, cease agitation and allow any undissolved solid to sediment. Separate the saturated supernatant from the solid by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: Prepare a standard curve using known concentrations of this compound to ensure accurate quantification.

Self-Validation: The attainment of equilibrium is confirmed by analyzing samples at multiple time points (e.g., 24 and 48 hours) and ensuring that the measured solubility is consistent.

Diagram of Shake-Flask Solubility Workflow

Caption: Step-by-step workflow for the shake-flask solubility assay.

pKa Determination by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is a critical parameter that influences a molecule's charge state at a given pH, which in turn affects its solubility, permeability, and target binding. For an amine-containing compound like this compound, determining the pKa of the conjugate acid is essential. Potentiometric titration is a highly accurate method for this purpose.[16][17]

Experimental Protocol:

-

Solution Preparation: Prepare a dilute solution of this compound of known concentration in a suitable solvent system (e.g., water with a co-solvent if necessary to ensure solubility).

-

Titration Setup:

-

Place the solution in a thermostatted vessel with a magnetic stirrer.

-

Immerse a calibrated combination pH electrode in the solution.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) in small, precise increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This point corresponds to the midpoint of the buffer region in the titration curve.[18]

-

Self-Validation: The pH meter is calibrated with at least two standard buffer solutions before the titration. The concentration of the titrant is accurately standardized against a primary standard.

Diagram of Potentiometric Titration Principle

Caption: Conceptual workflow for pKa determination by potentiometric titration.

Predicted Spectral Properties and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically 6.5-8.0 ppm). The methyl protons will likely appear as a sharp singlet in the upfield region (around 2.5 ppm). The amine protons will present as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The aromatic and heterocyclic carbons will resonate in the downfield region (100-160 ppm), while the methyl carbon will appear in the upfield region (around 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

-

C-H stretching: Aromatic and aliphatic C-H stretching vibrations just above and below 3000 cm⁻¹.

-

C=N stretching: A characteristic absorption for the oxazole ring around 1650 cm⁻¹.

-

C-O stretching: A strong band associated with the ether linkage in the oxazole ring, typically in the 1200-1250 cm⁻¹ region.

-

N-H bending: A band around 1600 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (148.16). The fragmentation pattern would likely involve the loss of a methyl group and other characteristic cleavages of the benzoxazole ring system.

Structure-Property Relationships

The physical properties of this compound are intrinsically linked to its molecular structure:

-

Melting and Boiling Points: The planar, aromatic benzoxazole ring system allows for efficient crystal packing through π-π stacking interactions, contributing to a relatively high melting point for a molecule of its size. The presence of the amine group, capable of hydrogen bonding, further increases intermolecular forces, elevating both the melting and boiling points.

-

Solubility: The molecule possesses both hydrophobic (the benzoxazole ring) and hydrophilic (the amine group) characteristics. Consequently, its solubility in water is expected to be limited but can be significantly increased in acidic solutions due to the protonation of the amine group to form a more soluble salt. It is expected to be soluble in polar organic solvents.

-

pKa: The basicity of the exocyclic amine at the 6-position is influenced by the electron-withdrawing nature of the benzoxazole ring system. This delocalization of the nitrogen lone pair into the aromatic system reduces its basicity compared to a simple alkylamine.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. While a comprehensive set of experimental data is not yet available in the literature, this document has established a robust framework for its characterization by presenting high-confidence predicted values and outlining detailed, self-validating experimental protocols for their determination. The elucidation of the structure-property relationships provides a deeper understanding of the compound's behavior, which is invaluable for its application in drug discovery and materials science. It is our hope that this guide will serve as a valuable resource for researchers and accelerate the exploration of the potential of this promising molecule.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link]

-

Boiling Point Determination Procedure. (n.d.). Retrieved from [Link]

-

Enartis. (n.d.). ALCOHOL BY EBULLIOMETER. Retrieved from [Link]

-

Determination of Alcohol Content of Wine by Ebulliometry. (n.d.). Retrieved from [Link]

-

CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. (2025, October 16). Retrieved from [Link]

-

ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

-

BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]

-

PubMed Central (PMC). (2013, August 8). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. (n.d.). Retrieved from [Link]

-

PubMed Central (PMC). (2013, February 25). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Retrieved from [Link]

-

PubMed Central (PMC). (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

YouTube. (2020, August 12). How to find pKa and Ka from a Titration Curve. Retrieved from [Link]

-

NIST. (n.d.). Benzoxazole, 2-methyl-. Retrieved from [Link]

-

DNAS | Duke Kunshan University. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylbenzoxazole. Retrieved from [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Retrieved from [Link]

-

DNAS | Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

Computational Methods in Science and Technology. (n.d.). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Retrieved from [Link]

-

ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs. Retrieved from [Link]

-

ACD/Labs. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminobenzoxazole. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors | CMST [cmst.eu]

- 3. d-nb.info [d-nb.info]

- 4. acdlabs.com [acdlabs.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Differential scanning calorimetry [cureffi.org]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. sfu.ca [sfu.ca]

- 9. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 10. enartis.com [enartis.com]

- 11. seniorchem.com [seniorchem.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. enamine.net [enamine.net]

- 14. bioassaysys.com [bioassaysys.com]

- 15. researchgate.net [researchgate.net]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

solubility of 2-Methyl-1,3-benzoxazol-6-amine

An In-depth Technical Guide to the Solubility Assessment of 2-Methyl-1,3-benzoxazol-6-amine

Abstract

The determination of aqueous and non-aqueous solubility is a cornerstone of early-stage drug development, profoundly influencing a compound's pharmacokinetic profile, bioavailability, and formulation strategy. This guide provides a comprehensive framework for the systematic evaluation of the (CAS: 5676-60-8), a member of the medicinally significant benzoxazole class of heterocycles.[1] We will explore the theoretical underpinnings of solubility, differentiate between thermodynamic and kinetic measurements, and provide detailed, field-proven protocols for their determination. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust solubility profile for this and structurally related compounds.

Introduction: The Critical Role of Solubility in Preclinical Development

This compound is a heterocyclic compound built upon the benzoxazole scaffold. This structural motif is found in numerous pharmacologically active agents, valued for its relatively stable aromatic nature and its capacity for functionalization.[1] Before any meaningful biological or toxicological in-vivo studies can be conducted, a thorough understanding of the compound's physicochemical properties is paramount. Among these, solubility is arguably one of the most critical.[2]

Poor aqueous solubility is a leading cause of failure for drug candidates, as it often correlates with low bioavailability and erratic absorption.[3] Therefore, accurately measuring a compound's solubility in various physiologically relevant media is not merely a data collection exercise; it is a critical step that dictates subsequent formulation development, the design of in-vitro assays, and the interpretation of pharmacokinetic data.[2]

This guide provides the necessary protocols to determine two key types of solubility:

-

Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. This value is fundamental for biopharmaceutical classification and final dosage form development.[4][5]

-

Kinetic Solubility: A measure of a compound's tendency to precipitate out of a supersaturated solution, typically generated by diluting a DMSO stock into an aqueous buffer. This high-throughput assessment is vital for early discovery screening.[2][4]

Physicochemical Profile and Safety Considerations

A foundational understanding of the molecule's properties informs the experimental approach.

Chemical Properties of this compound:

| Property | Value | Source |

| CAS Number | 5676-60-8 | [6] |

| Molecular Formula | C₈H₈N₂O | [6] |

| Molecular Weight | 148.16 g/mol | [6] |

| Predicted Nature | Solid at 25°C | Inferred from related structures |

| Functional Groups | Aromatic amine, Benzoxazole core | Chemical Structure |

The presence of the primary amine group suggests that this compound is a weak base. Consequently, its aqueous solubility is expected to be highly pH-dependent, increasing in acidic conditions where the amine group is protonated.[5] Conversely, the fused aromatic ring system imparts significant hydrophobicity, predicting low intrinsic solubility in neutral aqueous media.

Mandatory Safety Protocol

Before initiating any experimental work, a thorough review of the compound's Safety Data Sheet (SDS) is essential. While a specific SDS for this exact compound is not widely available, data from structurally similar benzoxazole and amine-containing heterocycles recommend stringent safety measures.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[8]

-

Ventilation: Handle the solid compound and prepare solutions within a certified chemical fume hood to avoid inhalation of fine particulates.

-

Handling: Avoid skin and eye contact. In case of contact, rinse immediately and thoroughly with water.[8]

-

Disposal: Dispose of all waste in accordance with institutional and local regulations for chemical waste.

Conceptual Framework: Thermodynamic vs. Kinetic Solubility

The distinction between thermodynamic and kinetic solubility is critical for applying the correct methodology and interpreting the results within the appropriate context of drug discovery.

Caption: Relationship between solubility types and the drug discovery timeline.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, pioneered by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability, especially for poorly soluble compounds.[4] The protocol below is designed to establish a comprehensive solubility profile.

Required Materials & Reagents

-

This compound (solid)

-

HPLC-grade water

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Ethanol (200 proof)

-

Dimethyl Sulfoxide (DMSO), ACS grade

-

Calibrated analytical balance

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control (25°C and 37°C)

-

Benchtop centrifuge with temperature control

-

0.22 µm syringe filters (PTFE or other chemically resistant membrane)

-

HPLC system with UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Sources

- 1. Benzoxazole - Wikipedia [en.wikipedia.org]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pharmatutor.org [pharmatutor.org]

- 6. scbt.com [scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

1H NMR spectrum of 2-Methyl-1,3-benzoxazol-6-amine

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-1,3-benzoxazol-6-amine

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] This guide offers a comprehensive examination of the ¹H NMR spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.[2][3] We will delve into the theoretical prediction of the spectrum, present a robust experimental protocol for data acquisition, and provide a detailed interpretation of the spectral features. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR-based structural elucidation for this class of molecules.

Introduction: The Structural Significance of this compound

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with diverse biological activities, including antimicrobial and anticancer properties.[1] The specific compound, this compound, incorporates a methyl group at the 2-position and an amine group at the 6-position. These substitutions create a unique electronic environment within the molecule, which is directly reflected in its ¹H NMR spectrum.

A precise understanding of the ¹H NMR spectrum is critical for:

-

Structural Verification: Unambiguously confirming the identity and purity of synthesized this compound.

-

Reaction Monitoring: Tracking the progress of reactions involving this moiety.

-

Structure-Activity Relationship (SAR) Studies: Correlating subtle changes in molecular structure with biological activity, where proton chemical shifts can serve as probes for electronic alterations.

This guide provides the foundational knowledge to leverage ¹H NMR spectroscopy for these applications.

Molecular Structure and Proton Numbering

A logical and systematic approach to spectral interpretation begins with a clear understanding of the molecular structure and a consistent numbering convention for the proton environments.

Caption: Molecular structure and numbering of this compound.

Theoretical ¹H NMR Spectrum: Predictions and Rationale

Before acquiring an experimental spectrum, a theoretical prediction serves as an invaluable roadmap for interpretation. The key parameters in a ¹H NMR spectrum are the chemical shift (δ), integration, and signal multiplicity (splitting pattern).[4][5]

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment. Electron-donating groups (EDGs) shield protons, shifting their signals upfield (lower δ), while electron-withdrawing groups (EWGs) deshield them, causing a downfield shift (higher δ).

-

Methyl Protons (-CH₃): Protons on a methyl group attached to the C-2 position of a benzoxazole ring typically appear around δ 2.5-2.6 ppm .[1] This signal is expected to be a singlet (s) as there are no adjacent protons to cause splitting. Its integration value will correspond to three protons.

-

Amine Protons (-NH₂): The signal for amine protons is often a broad singlet (br s) . Its chemical shift is highly variable and depends on the solvent, concentration, and temperature. In a common solvent like DMSO-d₆, it could appear in the range of δ 4.0-5.5 ppm . This signal will integrate to two protons.

-

Aromatic Protons (H-4, H-5, H-7): These protons reside on the benzene ring and their chemical shifts are influenced by both the fused oxazole moiety and the powerful electron-donating -NH₂ group at C-6. Aromatic protons in benzoxazoles generally resonate between δ 7.0 and 8.5 ppm .[1] However, the strong shielding effect of the amine group will shift these protons significantly upfield.

-

H-7: This proton is ortho to the -NH₂ group and is expected to be the most shielded. It is adjacent to the ring-fusion carbon and has no ortho or meta proton neighbors, so it will likely appear as a singlet (s) or a narrow doublet due to small meta-coupling to H-5. Expected shift: ~δ 6.8-7.0 ppm .

-

H-5: This proton is also ortho to the -NH₂ group, leading to significant shielding. It is coupled to H-4 (ortho-coupling, J ≈ 7-9 Hz), which will split its signal into a doublet (d) . Expected shift: ~δ 6.6-6.8 ppm .

-

H-4: This proton is meta to the -NH₂ group and ortho to the ring-fusion oxygen. It is coupled to H-5 (ortho-coupling), resulting in a doublet (d) . It will be the most downfield of the aromatic protons. Expected shift: ~δ 7.2-7.4 ppm .

-

Predicted Data Summary

The anticipated ¹H NMR spectral data for this compound in DMSO-d₆ are summarized below.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| -CH₃ | 2.5 - 2.6 | Singlet (s) | 3H | N/A |

| -NH₂ | 4.0 - 5.5 (broad) | Singlet (s) | 2H | N/A |

| H-5 | 6.6 - 6.8 | Doublet (d) | 1H | ~8.0 Hz |

| H-7 | 6.8 - 7.0 | Singlet (s) | 1H | N/A |

| H-4 | 7.2 - 7.4 | Doublet (d) | 1H | ~8.0 Hz |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization.[1]

Causality in Methodological Choices

-

Solvent Selection: DMSO-d₆ is often the solvent of choice for compounds with amine and aromatic protons. Its ability to form hydrogen bonds helps to resolve -NH₂ peaks, which might otherwise be too broad or exchange with trace water in solvents like CDCl₃. It also has a wide chemical shift window, preventing solvent signal overlap with most analyte signals.

-

Sample Concentration: For ¹H NMR, a concentration of 1-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient.[1] This ensures a good signal-to-noise ratio without causing issues like peak broadening due to aggregation.

-

Instrumentation: Spectra should be recorded on a spectrometer with a field strength of at least 300 MHz, with 400 or 500 MHz being preferable for better signal dispersion, especially in the aromatic region.[6]

Step-by-Step Workflow

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Detailed Protocol:

-

Sample Weighing: Accurately weigh approximately 5 mg of purified this compound into a clean, dry vial.

-

Solvent Addition: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. If an internal standard is needed, a solvent containing tetramethylsilane (TMS) can be used.

-

Dissolution: Vortex the vial until the sample is completely dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrumentation:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz Bruker Avance).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and peak shape.

-

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Typically, 16-64 scans are sufficient for a sample of this concentration.

-

Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to the resulting spectrum.

-